molecular formula C18H19NO2S B2460154 (1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide CAS No. 2470279-94-6

(1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide

Cat. No.: B2460154
CAS No.: 2470279-94-6
M. Wt: 313.42
InChI Key: XEXJXJKELGCJAP-ROUUACIJSA-N
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Description

(1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[320]heptane 6,6-dioxide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the benzyl and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

(1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane: A similar compound without the dioxide group.

    (1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6-oxide: A related compound with a single oxygen atom.

Uniqueness

The presence of the 6,6-dioxide group in (1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide imparts unique chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

(1S,5R)-3-benzyl-1-phenyl-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c20-22(21)14-18(16-9-5-2-6-10-16)13-19(12-17(18)22)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXJXJKELGCJAP-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1CC3=CC=CC=C3)(CS2(=O)=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@](CN1CC3=CC=CC=C3)(CS2(=O)=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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